

Part 1: Mass Spectrometry for Molecular Integrity and Fragmentation Mapping

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Compound of Interest

Compound Name: *1-Acetyl-1,2-dihydroazete*

Cat. No.: *B174903*

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Mass spectrometry is the definitive technique for determining the molecular weight of a compound and offers deep structural insights through controlled fragmentation analysis. For a molecule like **1-Acetyl-1,2-dihydroazete**, with a molecular formula of C_5H_7NO and a monoisotopic mass of 97.0528 Da, both high-resolution mass accuracy and predictable fragmentation are key to its identification.

Expertise in Action: Selecting the Right Ionization Method

The choice of ionization technique is paramount. For a relatively small and potentially volatile molecule, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the superior choice for initial characterization. The 70 eV EI standard induces reproducible, library-searchable fragmentation patterns that act as a structural fingerprint.^{[4][5]} While soft ionization techniques like Electrospray Ionization (ESI) are invaluable for less volatile compounds or LC-MS applications, they often yield only the protonated molecular ion $[M+H]^+$, providing minimal structural data. Therefore, our protocol is grounded in the information-rich EI method.

Experimental Protocol: GC-EI-MS Analysis

This protocol is designed as a self-validating system, ensuring robust and reproducible results.

- **Sample Preparation:** A dilute solution is critical to prevent column overloading. Dissolve approximately 0.5 mg of the analyte in 1 mL of a high-purity volatile solvent (e.g.,

dichloromethane or ethyl acetate).

- GC Separation:
 - Injector: Use a 250 °C inlet temperature with a 1 µL injection volume and a split ratio of 50:1 to ensure sharp peaks.
 - Column: A standard, non-polar 30 m x 0.25 mm DB-5ms or equivalent column is ideal for separating the analyte from potential impurities.
 - Oven Program: Initiate at 50 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This gradient ensures the elution of the analyte in a reasonable timeframe while separating it from any higher-boiling-point contaminants.
- MS Detection:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Scan from m/z 35 to 200. A quadrupole or Time-of-Flight (TOF) analyzer will provide adequate resolution.
 - Source Temperature: Maintain at 230 °C to prevent analyte condensation.

Trustworthiness: Interpreting the Fragmentation Pattern

The fragmentation of **1-Acetyl-1,2-dihydroazete** is governed by the stability of the resulting fragments. The molecular ion (M^{+}) at m/z 97 should be observable. The most probable fragmentation pathways involve the cleavage of the N-acetyl group, a common mechanism for such compounds.^{[6][7]}

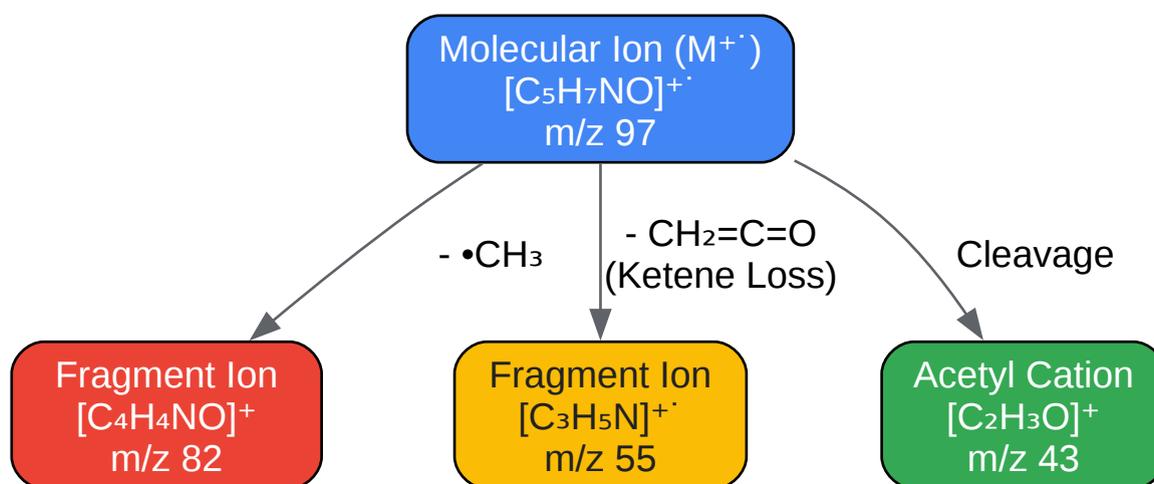
- α -Cleavage and Loss of Ketene: The most characteristic fragmentation is the loss of a neutral ketene molecule ($CH_2=C=O$, 42.01 Da) via cleavage of the N-acyl bond. This yields a highly stable fragment ion at m/z 55, corresponding to the 1,2-dihydroazete radical cation.
- Loss of the Acetyl Radical: A competing pathway is the loss of the entire acetyl radical ($\bullet COCH_3$), though this is generally less favored than the loss of neutral ketene.

- Loss of a Methyl Radical: Cleavage of the C(O)-CH₃ bond results in the loss of a methyl radical (•CH₃, 15 Da), producing an ion at m/z 82.
- Formation of the Acetyl Cation: The formation of the highly stable acetyl cation ([CH₃CO]⁺) at m/z 43 is also expected and is often a prominent peak in the spectra of acetylated molecules.

Data Presentation: Predicted Mass Spectrum Fragments

m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion	Structural Origin / Neutral Loss
97	[C ₅ H ₇ NO] ⁺	Molecular Ion (M ⁺)
82	[C ₄ H ₄ NO] ⁺	M ⁺ - •CH ₃
55	[C ₃ H ₅ N] ⁺	M ⁺ - CH ₂ =C=O (Ketene)
43	[C ₂ H ₃ O] ⁺	Acetyl Cation

Mandatory Visualization: EI-MS Fragmentation Workflow



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Caption: Predicted Electron Ionization (EI) fragmentation pathways for **1-Acetyl-1,2-dihydroazete**.

Part 2: IR Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy provides an orthogonal and complementary analysis, confirming the presence of key functional groups by probing their characteristic vibrational frequencies. For **1-Acetyl-1,2-dihydroazete**, the enamide system within a strained ring is expected to produce a distinctive IR spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is a rapid, non-destructive technique requiring minimal sample preparation.

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropyl alcohol and allowing it to dry completely.
- **Background Collection:** Acquire a background spectrum (typically 32 scans) of the clean, empty crystal. This is crucial for removing atmospheric (H_2O , CO_2) and instrumental interferences.
- **Sample Analysis:** Place a small amount (a single drop or a few crystals) of the neat sample onto the ATR crystal, ensuring full contact.
- **Spectrum Acquisition:** Collect the sample spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .
- **Data Processing:** The acquired spectrum should be automatically ratioed against the background. Perform a baseline correction if necessary.

Authoritative Grounding: Interpreting the IR Spectrum

The interpretation of the spectrum relies on established correlations between vibrational frequencies and molecular structure.^[8]

- **Amide I (C=O) Stretch:** This is the most intense and diagnostic band. In typical acyclic amides, it appears around 1650 cm^{-1} . However, ring strain significantly influences this frequency. For β -lactams (four-membered cyclic amides), the C=O stretch is shifted to a

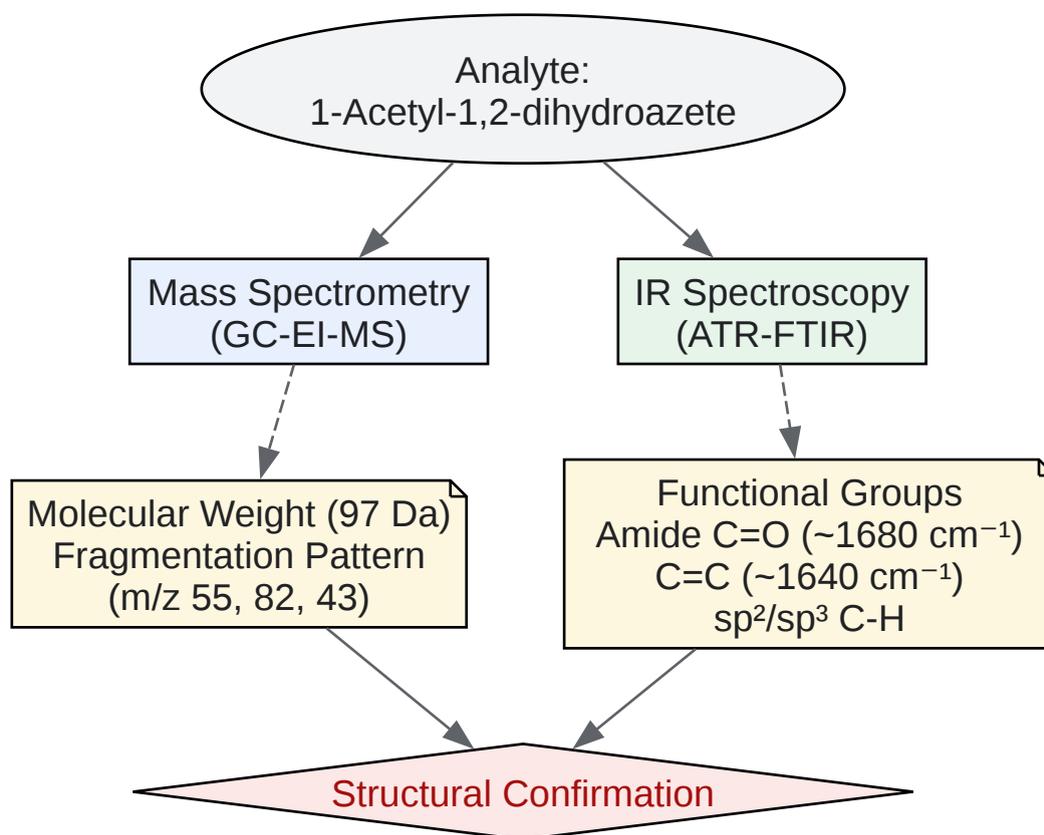
much higher frequency ($1730\text{-}1770\text{ cm}^{-1}$). The endocyclic double bond in **1-Acetyl-1,2-dihydroazete** introduces conjugation, which would typically lower the frequency. The interplay between high ring strain (increasing frequency) and conjugation (decreasing frequency) makes the precise location critical. A strong absorption band is predicted in the $1700\text{-}1670\text{ cm}^{-1}$ region.

- **C=C Stretch:** The stretching vibration of the endocyclic double bond is expected in the $1650\text{-}1620\text{ cm}^{-1}$ region. This peak may be of medium intensity and could potentially overlap with or appear as a shoulder on the more intense amide C=O band.
- **C-H Stretches:** The spectrum will clearly differentiate between sp^2 and sp^3 hybridized C-H bonds.
 - **sp^2 C-H Stretch:** Associated with the alkene protons, these will appear as sharp, medium-intensity peaks just above 3000 cm^{-1} , typically in the $3100\text{-}3050\text{ cm}^{-1}$ range.
 - **sp^3 C-H Stretch:** Arising from the methyl and methylene groups, these will be found just below 3000 cm^{-1} , in the $2980\text{-}2850\text{ cm}^{-1}$ range.[9]

Data Presentation: Summary of Key IR Absorptions

Vibrational Mode	Expected Frequency Range (cm^{-1})	Expected Intensity	Structural Justification
sp^2 C-H Stretch	3100 - 3050	Medium	C-H bonds on the C=C double bond
sp^3 C-H Stretch	2980 - 2850	Medium to Strong	C-H bonds of CH_3 and CH_2 groups
Amide I (C=O Stretch)	1700 - 1670	Strong	Carbonyl in a strained, conjugated ring
C=C Stretch	1650 - 1620	Medium	Endocyclic double bond
C-N Stretch	1400 - 1250	Medium	Amide C-N bond

Mandatory Visualization: Integrated Analytical Workflow



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Caption: Integrated workflow demonstrating the complementary nature of MS and IR for structural confirmation.

Conclusion

The structural elucidation of a novel, strained molecule like **1-Acetyl-1,2-dihydroazete** requires a multi-faceted analytical approach. Mass spectrometry, particularly with electron ionization, provides unequivocal evidence of the molecular weight and maps out structurally significant fragmentation pathways, with the loss of ketene (m/z 55) being a key diagnostic marker. Concurrently, IR spectroscopy confirms the presence and electronic environment of the critical functional groups, most notably the strained enamide system. By integrating the insights from both techniques as detailed in this guide, researchers can achieve a high degree of confidence in their structural assignments, paving the way for further exploration of the chemistry and biological potential of this intriguing heterocyclic scaffold.

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